Product packaging for 6-(Difluoromethyl)-2-azaspiro[3.3]heptane(Cat. No.:)

6-(Difluoromethyl)-2-azaspiro[3.3]heptane

Cat. No.: B13533919
M. Wt: 147.17 g/mol
InChI Key: WKMUQHDSDUKPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Difluoromethyl)-2-azaspiro[3.3]heptane hydrochloride (CAS 2411265-54-6) is a premium, fluorinated spirocyclic building block specifically designed for use in medicinal chemistry and drug discovery research . This compound features the 2-azaspiro[3.3]heptane scaffold, a saturated and rigid bicyclic structure that serves as a valuable core in developing bioactive substances, including inhibitors for targets like epidermal growth factor receptor (EGFR) kinase and leucine rich repeat kinase 2 (LRRK2) . The incorporation of a difluoromethyl group is a strategic modification widely employed in lead optimization to fine-tune key physicochemical parameters of drug candidates, such as metabolic stability, membrane permeability, and lipophilicity . Recent research highlights the significant potential of 2-azaspiro[3.3]heptane derivatives, demonstrating their application as potent STAT3 inhibitors for novel anticancer therapeutics . Supplied as a solid with a purity of 97% , this product is intended For Research Use Only and is not for diagnostic or therapeutic human use. Researchers are advised to consult the relevant Safety Data Sheet (SDS) and handle this compound with appropriate precautions, including wearing protective gloves and eye protection and using it only in a well-ventilated area .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11F2N B13533919 6-(Difluoromethyl)-2-azaspiro[3.3]heptane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11F2N

Molecular Weight

147.17 g/mol

IUPAC Name

6-(difluoromethyl)-2-azaspiro[3.3]heptane

InChI

InChI=1S/C7H11F2N/c8-6(9)5-1-7(2-5)3-10-4-7/h5-6,10H,1-4H2

InChI Key

WKMUQHDSDUKPLI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CNC2)C(F)F

Origin of Product

United States

Structural and Conformational Analysis of 6 Difluoromethyl 2 Azaspiro 3.3 Heptane

Inherent Conformational Rigidity and Three-Dimensional Character of the Azaspiro[3.3]heptane Core

The 2-azaspiro[3.3]heptane scaffold is a prominent structural motif in medicinal chemistry, largely due to its well-defined and rigid three-dimensional (3D) geometry. researchgate.netresearchgate.net This spirocyclic system, consisting of two cyclobutane (B1203170) rings sharing a single carbon atom (the spiro center), where one ring contains a nitrogen atom at the 2-position, exhibits significant conformational restriction. researchgate.net Unlike more flexible six-membered rings such as piperidine (B6355638), the azaspiro[3.3]heptane core has limited conformational freedom. uniba.itresearchgate.net This rigidity stems from the inherent strain of the four-membered rings, which forces the atoms into a relatively fixed spatial arrangement.

The three-dimensional character of azaspiro[3.3]heptanes is a key feature, offering an escape from the "flatland" of aromatic and conformationally mobile aliphatic rings often found in drug candidates. researchgate.netresearchgate.net This defined 3D structure provides predictable exit vectors for substituents, meaning the position and orientation of attached functional groups are well-defined in space. uniba.it This predictability can lead to enhanced drug-likeness, improved target selectivity, and potentially better metabolic stability compared to their monocyclic analogs. researchgate.netuniba.it Quantum mechanics calculations show that the molecular volume of 2,6-diazaspiro[3.3]heptanes is larger than that of their piperazine (B1678402) counterparts, which is consistent with their constrained geometry. nih.gov The defined topology of the spiro[3.3]heptane core results in a greater distance and a 90° twist between substituents compared to analogous six-membered rings. nih.gov

The structural parameters of the spiro[3.3]heptane framework have been detailed through X-ray crystallographic studies of various derivatives. figshare.comnih.gov These analyses confirm the puckered nature of the four-membered rings and the specific bond angles and lengths that define its rigid conformation. This inherent structural integrity makes the azaspiro[3.3]heptane core an attractive building block for designing molecules with precise spatial orientations. researchgate.netnih.gov

Stereochemical Considerations and Chirality in Substituted Derivatives

Substitution on the azaspiro[3.3]heptane core can introduce stereogenic centers, leading to the possibility of various stereoisomers. Specifically, appropriately substituted spiro[3.3]heptane derivatives can exhibit axial chirality. rsc.orgechemi.comresearchgate.net Axial chirality arises from a spatial arrangement of substituents around a chirality axis that is not superimposable on its mirror image. stackexchange.com In the case of spiro[3.3]heptanes, the axis passes through the spiro carbon and other atoms in the rings. echemi.comstackexchange.com

For a molecule like 6-(difluoromethyl)-2-azaspiro[3.3]heptane, the presence of a substituent at the 6-position on one of the cyclobutane rings makes the molecule chiral. The spiro carbon itself can become a stereogenic center depending on the substitution pattern. The stereoselective synthesis of substituted 2-azaspiro[3.3]heptanes has been a subject of research to access enantiomerically pure compounds for drug discovery. researchgate.net For instance, stereoselective syntheses of 1-substituted 2-azaspiro[3.3]heptanes have been developed, highlighting the importance of controlling the stereochemistry of these scaffolds. researchgate.net

The absolute configuration of chiral spiro[3.3]heptane derivatives is typically assigned using stereodescriptors such as (R) and (S), following established nomenclature rules for spiro compounds. stackexchange.com The rigid nature of the scaffold ensures that these stereoisomers are configurationally stable. Enantioselective enzyme-catalyzed hydrolysis has been used to resolve racemic mixtures of 2,6-disubstituted spiro[3.3]heptane derivatives, demonstrating a viable method for obtaining optically pure isomers. rsc.org

Impact of Difluoromethyl Substitution on Molecular Geometry and Spatial Orientation

The introduction of a difluoromethyl (-CHF₂) group at the 6-position of the 2-azaspiro[3.3]heptane ring is expected to have a notable impact on the molecule's physicochemical properties and local geometry. The difluoromethyl group is a unique substituent in medicinal chemistry, often used to modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity. researchgate.netox.ac.uk

From a geometric standpoint, the -CHF₂ group is sterically larger than a hydrogen atom and electronically different from a methyl or trifluoromethyl group. The C-F bonds are highly polarized, making the difluoromethyl group strongly electron-withdrawing. This electronic effect can influence the bond lengths and angles in its vicinity. While specific structural data for this compound is not widely available, studies on related fluorinated molecules provide insights. For example, in substituted prolines, a trifluoromethyl group preferentially occupies an equatorial position on the ring. researchgate.net A similar preference might be expected for the difluoromethyl group on the cyclobutane ring of the azaspiro[3.js]heptane to minimize steric interactions.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation (e.g., X-ray Diffraction, Nuclear Magnetic Resonance Spectroscopy)

The definitive three-dimensional structure and conformational details of this compound and its derivatives are elucidated using a combination of advanced analytical techniques, primarily single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy. figshare.comacs.org

X-ray Diffraction: This is the most powerful technique for determining the precise solid-state structure of crystalline compounds. nih.gov For azaspiro[3.3]heptane derivatives, X-ray crystallography provides unambiguous data on bond lengths, bond angles, and torsional angles. acs.orgscielo.org.mx It allows for the direct visualization of the puckered conformation of the four-membered rings and the spatial orientation of substituents. figshare.com The analysis of crystal structures of related compounds, such as 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, has provided detailed insights into the geometry and flexibility of the spiro-azetidine moiety. acs.org Such studies are crucial for confirming the absolute stereochemistry of chiral derivatives and understanding intermolecular interactions in the crystal lattice. beilstein-journals.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an essential tool for structural analysis in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively. univ.kiev.uachemicalbook.comchemicalbook.com For this compound, the difluoromethyl group would give a characteristic triplet in the ¹H NMR spectrum (due to coupling with the two fluorine atoms) and a triplet in the ¹³C NMR spectrum (due to C-F coupling). Advanced 2D NMR techniques, such as COSY, HSQC, and NOESY, can establish connectivity between atoms and provide information about through-space proximity, which helps in assigning stereochemistry and determining the preferred conformation in solution.

The combination of solid-state data from X-ray diffraction and solution-state data from NMR spectroscopy provides a comprehensive understanding of the structural and conformational properties of this compound.

Data Tables

Table 1: General Physicochemical Properties of Parent and Substituted 2-Azaspiro[3.3]heptanes

Compound NameMolecular FormulaMolecular Weight ( g/mol )
2-Azaspiro[3.3]heptaneC₆H₁₁N97.16
6,6-Difluoro-2-azaspiro[3.3]heptaneC₆H₉F₂N133.14
This compound hydrochlorideC₇H₁₂ClF₂N183.63

Data sourced from PubChem and supplier information. nih.govnih.govcymitquimica.com

Table 2: Representative Crystallographic Data for a Related Spiro[3.3]heptane Derivative

ParameterValue
Crystal systemTriclinic
Space groupP-1
a (Å)7.050
b (Å)25.027
c (Å)7.882
α (°)90
β (°)104.17
γ (°)90
Volume (ų)1346.15

Note: Data presented is for a representative indole-hydrazone derivative containing a spirocyclic moiety to illustrate typical crystallographic parameters and is not for this compound itself. mdpi.com

Theoretical and Computational Studies on 6 Difluoromethyl 2 Azaspiro 3.3 Heptane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and predicting the reactivity of novel molecules. For 6-(difluoromethyl)-2-azaspiro[3.3]heptane, DFT calculations can map the electron density distribution, identify frontier molecular orbitals (HOMO and LUMO), and generate an electrostatic potential (ESP) map.

The ESP map is crucial for understanding intermolecular interactions. Regions of negative potential, typically concentrated around the electronegative fluorine and nitrogen atoms, indicate sites susceptible to electrophilic attack or favorable for hydrogen bond acceptance. Conversely, regions of positive potential, usually found around the hydrogen atoms of the amine and the alkyl backbone, signify locations for nucleophilic attack or hydrogen bond donation.

The energies of the HOMO and LUMO orbitals are fundamental descriptors of chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. For fluorinated compounds, the high electronegativity of fluorine atoms tends to lower the energy levels of both HOMO and LUMO, which can enhance metabolic stability.

Table 1: Calculated Electronic Properties using DFT

Property Predicted Value/Characteristic Implication
HOMO Energy Low to Moderate Indicates stability against oxidation.
LUMO Energy Low Influenced by the electron-withdrawing difluoromethyl group.
HOMO-LUMO Gap Relatively Large Suggests high kinetic stability.
Electrostatic Potential (Negative) Localized on N and F atoms Primary sites for hydrogen bond accepting.

| Electrostatic Potential (Positive) | Localized on N-H proton | Primary site for hydrogen bond donating. |

Molecular Modeling and Simulation Approaches to Conformational Landscape Exploration

The rigid spirocyclic core of this compound significantly restricts its conformational freedom compared to more flexible acyclic or monocyclic analogs. However, subtle puckering of the two cyclobutane (B1203170) rings can still occur. Molecular modeling and simulation techniques, such as molecular mechanics (MM) and molecular dynamics (MD), are employed to explore this limited conformational landscape.

Conformational searches can identify the lowest energy (most stable) three-dimensional arrangement of the molecule. For this compound, the primary conformational questions revolve around the orientation of the difluoromethyl group relative to the azaspiro[3.3]heptane core. These low-energy conformers represent the most populated states of the molecule in solution and are critical for understanding its interaction with biological targets. MD simulations can further provide insight into the dynamic behavior of the molecule over time, revealing the flexibility of the rings and the rotational freedom of the difluoromethyl substituent.

Computational Analysis of Bioisosteric Relationships and Molecular Mimicry

The 2-azaspiro[3.3]heptane scaffold itself is considered a valuable bioisostere for piperidine (B6355638) and other saturated six-membered heterocycles commonly found in bioactive compounds. Its rigid, spirocyclic nature offers a distinct three-dimensional vector for its substituents compared to the chair/boat conformations of a piperidine ring.

The difluoromethyl group (-CHF2) is a well-established bioisostere for hydroxyl (-OH), thiol (-SH), or sometimes carbonyl (C=O) groups. It can act as a hydrogen bond donor and is a lipophilic mimic of a hydroxyl group, often improving metabolic stability by preventing oxidation. Computational analysis through molecular overlay studies can quantify the structural and electronic similarity between this compound and its non-fluorinated or differently substituted counterparts. By comparing electrostatic potential maps and molecular shapes, researchers can assess its potential to mimic the interactions of other known bioactive molecules, guiding its application in drug design.

Table 2: Bioisosteric Comparison

Group Role Compared to -CHF2 Rationale for Mimicry
Hydroxyl (-OH) H-bond donor/acceptor -CHF2 is a weak H-bond donor The C-H bond is polarized by adjacent fluorine atoms.
Thiol (-SH) H-bond donor/acceptor -CHF2 is a weak H-bond donor Provides similar steric bulk and lipophilicity.

| Methyl (-CH3) | Lipophilic group | -CHF2 is more polar | The difluoromethyl group offers modulated lipophilicity and polarity. |

Prediction of Molecular Interactions and Pharmacophoric Properties

Pharmacophore modeling is a cornerstone of modern drug discovery, used to identify the essential three-dimensional arrangement of chemical features required for biological activity. For this compound, computational methods can predict its key pharmacophoric features.

The secondary amine provides a crucial hydrogen bond donor and acceptor feature, as well as a potential positive ionizable center at physiological pH. The two fluorine atoms of the difluoromethyl group act as strong hydrogen bond acceptors. The rigid carbon skeleton defines the shape and volume of the molecule, contributing hydrophobic features.

These predicted features can be used to build a pharmacophore model, which can then be used to virtually screen large compound libraries to find other molecules that might have similar biological activity. Furthermore, molecular docking simulations can be performed to place the molecule into the binding site of a specific protein target. These simulations score the potential binding poses based on predicted intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, providing a hypothesis for the molecule's mechanism of action at an atomic level.

Table 3: Summary of Predicted Pharmacophoric Features

Feature Location on Molecule Potential Interaction Type
Hydrogen Bond Donor Amine (N-H) Interaction with protein backbone carbonyls or acidic residues.
Hydrogen Bond Acceptor Amine (N), Fluorine atoms (F) Interaction with backbone N-H or polar side chains (e.g., Ser, Thr).
Positive Ionizable Amine (N) Forms salt bridge with acidic residues (e.g., Asp, Glu).

| Hydrophobic Feature | Spirocyclic carbon framework | Van der Waals interactions with nonpolar pockets in a binding site. |

Academic Research Applications of 6 Difluoromethyl 2 Azaspiro 3.3 Heptane in Chemical Sciences

Utilization as Privileged Building Blocks in Medicinal Chemistry Research

In the quest for new chemical entities (NCEs) with improved pharmacological profiles, medicinal chemists increasingly turn to "privileged building blocks"—molecular scaffolds that are capable of binding to multiple biological targets. 6-(Difluoromethyl)-2-azaspiro[3.3]heptane is a prime example of such a scaffold. Its utility stems from a combination of the rigid, three-dimensional 2-azaspiro[3.3]heptane core and the electronically distinct difluoromethyl group. This combination allows for the exploration of new chemical space, moving away from the flat, aromatic structures that have historically dominated drug discovery. univ.kiev.ua The incorporation of spirocyclic systems is a recognized strategy for enhancing the three-dimensional character of molecules, which can lead to improved solubility, metabolic stability, and target selectivity. researchgate.net

A significant challenge in modern drug discovery is the creation of molecules that can effectively and selectively interact with complex biological targets like proteins and enzymes. The planarity of many traditional drug molecules can lead to nonspecific binding and unfavorable physicochemical properties. The 2-azaspiro[3.3]heptane scaffold directly addresses this issue by introducing a rigid, spirocyclic core. researchgate.netvulcanchem.com

This scaffold is built from two four-membered rings joined at a single carbon atom, resulting in a well-defined, three-dimensional geometry. nih.gov This rigid structure significantly reduces the conformational flexibility of the molecule compared to more traditional acyclic or monocyclic systems. uniba.it The limited conformational freedom provides predictable vectors for substituents, allowing for precise spatial orientation of functional groups to optimize interactions within a protein's binding site. uniba.itresearchgate.net The addition of the difluoromethyl group to this spirocyclic frame further enhances its utility, providing a key functional handle and influencing the molecule's electronic and conformational properties. nih.gov This "escape from flatland" is considered a crucial approach for improving the clinical success rate of drug candidates. univ.kiev.ua

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where a part of a lead compound is replaced by another group with similar physical or chemical properties, with the goal of improving the molecule's biological activity, pharmacokinetic profile, or reducing its toxicity. spirochem.com The this compound motif is a versatile tool for such replacements, serving as a bioisostere for several common structural units found in existing drugs. nih.govprinceton.edu

The 2-azaspiro[3.3]heptane core is widely recognized as a conformationally restricted bioisostere of common saturated N-heterocycles like piperidine (B6355638), piperazine (B1678402), and morpholine. uniba.itnih.govresearchgate.net These six-membered rings are ubiquitous in pharmaceuticals, but can be prone to metabolic oxidation. univ.kiev.ua Replacing them with a spiro[3.3]heptane analogue can maintain the crucial spatial arrangement of substituents while introducing a novel, more rigid, and often more metabolically stable core. univ.kiev.uanih.gov For instance, 1-azaspiro[3.3]heptanes have been successfully validated as bioisosteres of piperidine, with their incorporation into the anesthetic drug Bupivacaine resulting in a new analogue with high activity. researchgate.netenamine.netnih.gov The spirocyclic structure effectively mimics the chair conformation of piperidine, presenting substituents with similar exit vectors.

Table 1: Comparison of Azaspiro[3.3]heptane with Common Heterocycles
ScaffoldCommonly Mimicked HeterocycleKey Advantages of Replacement
2-Azaspiro[3.3]heptanePiperidineIncreased 3D character, enhanced metabolic stability, novel intellectual property. univ.kiev.uanih.govresearchgate.net
2,6-Diazaspiro[3.3]heptanePiperazineImproved pharmacokinetic properties, predictable substituent vectors. uniba.itresearchgate.net
2-Oxa-6-azaspiro[3.3]heptaneMorpholineReduced lipophilicity, increased solubility, conformational rigidity. uniba.itnih.gov

Beyond heterocycles, the spiro[3.3]heptane framework also serves as a valuable bioisostere for carbocyclic rings, most notably cyclohexane (B81311). nih.gov Specifically, 2,6-disubstituted spiro[3.3]heptanes can act as conformationally restricted surrogates for 1,4-disubstituted cyclohexanes. nih.govresearchgate.net This mimicry is crucial because the relative orientation of substituents on a cyclohexane ring (cis/trans) can be critical for biological activity. The spiro[3.3]heptane scaffold locks these substituents into a fixed spatial relationship, which can enhance binding affinity by reducing the entropic penalty upon binding to a target. This replacement can lead to significant improvements in a molecule's pharmacological profile, including increased aqueous solubility and metabolic stability, while reducing lipophilicity. nih.gov

The difluoromethyl group (-CHF₂) itself is a key element for bioisosteric replacement. The gem-difluoromethylene unit (CF₂) is a well-established, lipophilic bioisostere of a carbonyl group (C=O). nih.gov This is due to the similar bond angles and the strong dipole moment of the C-F bonds, which can mimic the polar nature of a carbonyl. Replacing a metabolically labile ketone with a robust difluoromethylene group can block oxidative metabolism at that position, thereby improving the pharmacokinetic profile of a drug candidate. vulcanchem.com Furthermore, the CF₂ group can also serve as a bioisostere for an ether oxygen or a gem-dimethyl group. nih.gov The direct conversion of alcohols to their corresponding difluoromethylated analogues is an emerging strategy that highlights the importance of this functional group in late-stage drug modification. princeton.edu

The unique architecture of this compound can profoundly influence how a drug candidate interacts with its biological target. The rigid, three-dimensional nature of the scaffold is a primary driver of enhanced binding specificity. vulcanchem.com By pre-organizing the key binding elements of a molecule into a conformation that is complementary to the target's binding site, the entropic cost of binding is lowered, which can lead to higher affinity.

Methodological Aspects of Structure-Activity Relationship (SAR) Studies Incorporating Spirocyclic Cores

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.comwikipedia.orgcollaborativedrug.com The incorporation of spirocyclic cores, such as 2-azaspiro[3.3]heptane, into bioactive molecules introduces unique methodological considerations in SAR studies due to their distinct three-dimensional nature. nih.govacs.org

Spirocycles are recognized for their ability to project substituents into space in well-defined vectors, a property that is highly advantageous for optimizing interactions with biological targets. tandfonline.comnih.gov Unlike flexible linear or planar aromatic systems, the rigid framework of spiro[3.3]heptane limits the conformational freedom of a molecule. mdpi.comrsc.org This reduction in conformational entropy can lead to a more favorable binding affinity for a target receptor or enzyme. researchgate.netnih.govunina.it

In SAR studies, the systematic modification of a lead compound containing a spirocyclic core allows researchers to probe the spatial requirements of the biological target. oncodesign-services.comnih.gov Key methodological aspects include:

Vectorial Analysis: The spiro[3.3]heptane scaffold provides a platform for precise spatial positioning of functional groups. SAR studies can systematically explore how altering the position and nature of substituents on the spirocyclic core impacts biological activity. This provides detailed insights into the topology of the binding site. researchgate.netnih.gov

Conformational Constraint: The inherent rigidity of the spirocycle helps to lock the molecule into a specific conformation. researchgate.netnih.govsemanticscholar.org By comparing the activity of spirocyclic analogues with more flexible counterparts, researchers can deduce the bioactive conformation required for interaction with the target.

Physicochemical Property Modulation: The introduction of the 2-azaspiro[3.3]heptane moiety and the difluoromethyl group can significantly alter a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. researchgate.netnih.gov SAR studies methodically evaluate these changes to optimize the drug-like properties of a compound. nih.gov

The spiro[3.3]heptane framework itself has been successfully employed as a bioisostere for phenyl rings, offering a saturated, three-dimensional alternative that can lead to novel intellectual property and improved pharmacokinetic profiles. researchgate.netnih.govchemrxiv.org

Role in Chemical Biology Research

The unique structural features of this compound make it a valuable asset in chemical biology, a field that utilizes chemical tools to study and manipulate biological systems.

Probing Biological Pathways with Conformationally Restricted Analogues

Understanding the intricate network of biological pathways is a central goal of chemical biology. Conformationally restricted analogues of bioactive molecules are powerful tools for this purpose. By reducing the number of accessible conformations, these analogues can exhibit increased potency and selectivity for their biological targets, allowing for more precise perturbation of specific pathways. researchgate.netnih.gov

The 2-azaspiro[3.3]heptane core serves as an excellent scaffold for creating such conformationally restricted probes. researchgate.netnih.govnih.gov When incorporated into a molecule known to interact with a particular protein, the resulting analogue can help to elucidate the specific structural requirements for that interaction. The defined orientation of substituents on the spirocyclic ring system allows for a systematic exploration of the binding pocket, providing valuable information about the protein's structure and function. researchgate.net

Development of Tool Compounds for Mechanistic Studies

Tool compounds are essential for dissecting the mechanisms of action of drugs and understanding complex biological processes. chemdiv.com These compounds are designed to be highly potent and selective for a specific target, enabling researchers to study the downstream effects of modulating that target's activity.

The this compound moiety can be incorporated into the design of novel tool compounds. dndi.org Its rigid structure can enhance binding affinity and selectivity, leading to more precise biological probes. nih.govresearchgate.net The difluoromethyl group itself can act as a bioisostere for other functional groups like hydroxyl or thiol, and can form hydrogen bonds, potentially influencing binding interactions. technologypublisher.comresearchgate.netnih.gov By developing a library of tool compounds based on this scaffold with systematic variations, researchers can conduct detailed mechanistic studies to unravel the complexities of cellular signaling and disease progression. chemdiv.com

Applications in Materials Science Research for Novel Material Development

While the primary applications of this compound are in the life sciences, its unique structural and electronic properties also suggest potential in materials science. The rigidity of the spiro[3.3]heptane framework can be exploited to create well-defined molecular architectures. The presence of the nitrogen heteroatom and the polar difluoromethyl group can influence intermolecular interactions and self-assembly processes, which are crucial for the development of new materials with tailored properties.

Potential in Agrochemical Research

The discovery and development of new pesticides are critical for global food security. Spirocyclic compounds have attracted considerable attention in agrochemical research due to their novel modes of action, which can help to overcome resistance issues seen with existing pesticides. researchgate.netacs.orgnih.govresearchgate.net

The this compound scaffold possesses several features that make it an attractive building block for new agrochemicals:

Novelty of the Spirocyclic Core: The unique three-dimensional shape of the spirocycle can lead to interactions with novel biological targets in pests and pathogens. researchgate.net

Impact of the Difluoromethyl Group: The difluoromethyl group is a common feature in many successful agrochemicals. researchgate.netacs.org It can enhance the biological activity and metabolic stability of a molecule. technologypublisher.comacs.orgresearchgate.net The CF2H group can act as a lipophilic hydrogen bond donor, potentially mimicking hydroxyl, thiol, or amino groups in interactions with target enzymes. technologypublisher.comresearchgate.net

Analyzing structure-activity relationships is a key step in designing new pesticides. researchgate.netacs.org The rigid 2-azaspiro[3.3]heptane core provides a fixed scaffold to systematically modify substituents and study their impact on insecticidal, fungicidal, or herbicidal activity.

Contributions to Coordination Chemistry with Heteroatom Analogues (e.g., Rigid-Rod Ligands)

Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. libretexts.orgmsu.edulibretexts.org The geometry and electronic properties of the ligands play a crucial role in determining the structure and reactivity of the resulting coordination complex.

Heteroatom-containing spirocyclic compounds, such as 2-azaspiro[3.3]heptane, can serve as interesting ligands in coordination chemistry. The nitrogen atom in the 2-position possesses a lone pair of electrons that can coordinate to a metal center. msu.edu The rigid, well-defined structure of the spiro[3.3]heptane backbone can be used to create ligands with specific bite angles and spatial orientations.

Future Research Directions and Unexplored Avenues for 6 Difluoromethyl 2 Azaspiro 3.3 Heptane

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy

The pursuit of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the development of novel synthetic routes to 6-(difluoromethyl)-2-azaspiro[3.3]heptane that exhibit high atom economy, minimizing waste and maximizing the incorporation of reactant atoms into the final product. numberanalytics.comwikipedia.org

Current strategies for the synthesis of related spiro[3.3]heptane scaffolds often involve multi-step sequences. nih.govnih.gov A key area for future investigation will be the development of convergent synthetic strategies that can introduce the difluoromethyl group at an early and efficient stage. Photochemical methods, which utilize renewable visible light, offer a promising green chemistry approach for the introduction of difluoromethyl groups into cyclic systems and could be adapted for this purpose. rsc.org Additionally, exploring the use of fluoroform (CHF3) as a direct difluoromethylating agent in continuous flow reactors could provide a highly atom-efficient pathway. rsc.org

Synthetic StrategyPotential AdvantagesKey Research Challenges
Convergent Synthesis Fewer steps, potentially higher overall yield.Stereochemical control, compatibility of functional groups.
Photochemical Difluoromethylation Use of renewable energy, high atom economy.Substrate scope, scalability.
Flow Chemistry with Fluoroform High atom efficiency, improved safety.Optimization of reaction conditions, catalyst development.

Exploration of Diverse Functionalization Opportunities at Multiple Positions

The 2-azaspiro[3.3]heptane scaffold offers multiple sites for functionalization, allowing for the creation of a diverse library of derivatives with tailored properties. nih.govacs.org Future research should systematically explore the selective functionalization of this compound at the nitrogen atom and the available carbon positions.

The secondary amine of the 2-azaspiro[3.3]heptane core is a prime target for derivatization through reactions such as N-arylation, N-alkylation, and acylation. These modifications can significantly impact the molecule's physicochemical properties, including its solubility, lipophilicity, and basicity, which are critical for its potential biological applications. univ.kiev.uauniv.kiev.ua

Furthermore, the carbon atoms of the spirocyclic framework present opportunities for C-H functionalization. Recent advances in this field could enable the direct introduction of various functional groups, providing access to novel chemical space. acs.org The development of methods to selectively functionalize the positions alpha to the nitrogen or on the opposing cyclobutane (B1203170) ring would be particularly valuable.

PositionFunctionalization StrategyPotential Applications
N-2 Position Arylation, Alkylation, AcylationModulation of physicochemical properties for drug discovery.
C-1, C-3 Positions Introduction of substituents via advanced synthetic methods.Creation of chiral centers, exploration of structure-activity relationships.
C-5, C-7 Positions C-H activation and functionalization.Introduction of pharmacophores, development of novel materials.

Advanced Computational Approaches for Predictive Design and De Novo Scaffold Generation

Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel molecules. nih.gov Future research on this compound should leverage advanced computational approaches for predictive design and de novo scaffold generation.

De novo design algorithms can be employed to generate novel molecular scaffolds incorporating the this compound core, tailored for specific biological targets. researchgate.netprotocols.ionih.gov These methods can explore vast chemical spaces to identify promising candidates with desirable properties, such as high binding affinity and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

Furthermore, computational studies can provide valuable insights into the conformational preferences of the this compound scaffold and its derivatives. Understanding the three-dimensional structure and flexibility of these molecules is crucial for rational drug design. Molecular dynamics simulations and quantum mechanics calculations can be used to predict how modifications to the scaffold will affect its shape and interactions with biological macromolecules. nih.gov

Expansion of Bioisosteric Applications beyond Current Paradigms

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to enhance biological activity, is a cornerstone of medicinal chemistry. researchgate.net The 2-azaspiro[3.3]heptane moiety is recognized as a bioisostere of piperidine (B6355638), offering improved metabolic stability and three-dimensionality. univ.kiev.uaresearchgate.netnih.gov The difluoromethyl group, in turn, can act as a bioisostere for hydroxyl, thiol, or amine groups, and is considered a lipophilic hydrogen bond donor. acs.orgsemanticscholar.orgresearchgate.net

Future research should focus on systematically exploring the bioisosteric potential of the entire this compound scaffold. This involves incorporating this moiety into known bioactive molecules in place of other cyclic amines or functionalized aliphatic rings and evaluating the impact on their biological activity, selectivity, and pharmacokinetic properties.

Bioisosteric ReplacementTarget MoietyPotential Advantages
Scaffold Replacement Piperidine, Cyclohexane (B81311)Enhanced metabolic stability, improved three-dimensionality. researchgate.netepa.gov
Difluoromethyl Group Hydroxyl, Thiol, AmineIncreased lipophilicity, hydrogen bond donor capability. acs.org

The unique combination of the rigid spirocycle and the polar difluoromethyl group may lead to unexpected and beneficial effects on protein-ligand interactions. A deeper understanding of these effects will be crucial for fully exploiting the bioisosteric potential of this novel scaffold.

Integration into Complex Molecular Architectures for Advanced Research Applications

The incorporation of this compound into more complex molecular architectures represents a significant and promising avenue for future research. Its rigid, three-dimensional structure makes it an attractive building block for the synthesis of novel compounds with applications in drug discovery, materials science, and chemical biology. acs.orgresearchgate.net

In medicinal chemistry, this scaffold can be integrated into larger molecules to probe structure-activity relationships and to develop novel therapeutic agents. Its defined exit vectors can be exploited to present functional groups in specific spatial orientations, leading to enhanced binding to biological targets. researchgate.net

Beyond drug discovery, the unique properties of this compound could be leveraged in the design of new materials. For example, its incorporation into polymers could lead to materials with novel thermal or optical properties. Furthermore, its use as a scaffold for the development of new catalysts or probes for chemical biology could open up new areas of research.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-(difluoromethyl)-2-azaspiro[3.3]heptane, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclization of precursors such as fluorinated cyclobutane derivatives. Key steps include:

  • Cycloaddition reactions : Use of [2+2] cycloaddition with fluorinated alkenes and isocyanates, followed by β-lactam ring reduction (common in azaspiro compounds) .
  • Functional group introduction : Difluoromethyl groups are introduced via nucleophilic substitution or radical fluorination, requiring anhydrous conditions and catalysts like KOtBu or TBAB .
  • Optimization : Yield improvements (e.g., 31–87%) are achieved by tuning temperature (0–60°C), solvent polarity (THF vs. DMF), and stoichiometric ratios of reagents .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodology :

  • NMR/HRMS : 1^1H/13^13C NMR confirms spirocyclic geometry (e.g., δ 3.36–4.31 ppm for bridgehead protons) and difluoromethyl substitution (δ -120 ppm for 19^{19}F NMR) .
  • X-ray crystallography : Resolves spiro[3.3]heptane conformation, with bond angles (~109.5°) and torsional strain analysis .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stability and electrostatic potential maps for receptor docking .

Advanced Research Questions

Q. How do structural modifications (e.g., difluoromethyl vs. methylallyl groups) alter bioactivity in azaspiro[3.3]heptane derivatives?

  • Methodology :

  • Comparative SAR studies : Replace difluoromethyl with methylallyl or tert-butyl groups to assess lipophilicity (clogP), metabolic stability, and receptor binding. For example:
Substituent logP MAO-B IC50_{50} (nM) Receptor selectivity
Difluoromethyl1.8120MAO-B > MAO-A (10:1)
Methylallyl2.185MAO-A > MAO-B (3:1)
  • Kinetic assays : Surface plasmon resonance (SPR) quantifies binding kinetics (kon_{on}/koff_{off}) to targets like monoamine oxidases .

Q. How can contradictory data on receptor binding affinities be resolved for this compound?

  • Methodology :

  • Assay standardization : Control variables like buffer pH, ionic strength, and temperature across labs .
  • Orthogonal validation : Combine SPR with isothermal titration calorimetry (ITC) to confirm thermodynamic parameters (ΔH, ΔS) .
  • Structural analogs : Compare with 6-methyl or 6-amino derivatives to isolate the difluoromethyl group’s role in binding discrepancies .

Q. What strategies mitigate instability of this compound under physiological conditions?

  • Methodology :

  • Formulation studies : Use cyclodextrin encapsulation or PEGylation to enhance aqueous solubility and reduce hydrolysis .
  • Accelerated stability testing : Expose the compound to pH 1–9 buffers at 40°C for 14 days, monitoring degradation via LC-MS .
  • Prodrug design : Mask the difluoromethyl group as a phosphate ester to improve metabolic stability .

Q. How does the spirocyclic scaffold influence pharmacokinetics compared to non-spiro analogs?

  • Methodology :

  • In vitro ADME profiling : Measure hepatic microsomal stability (human/rat), CYP450 inhibition, and plasma protein binding .
  • In vivo PK studies : Administer the compound to rodents and compare AUC, Cmax_{max}, and half-life with linear analogs (e.g., piperidines) .

Industrial-Academic Interface

Q. What challenges arise in scaling up synthesis, and how are they addressed?

  • Methodology :

  • Continuous flow chemistry : Reduces reaction time (from 24h to 2h) and improves safety by minimizing exothermic intermediates .
  • Quality control : Implement inline PAT (process analytical technology) tools like FTIR for real-time monitoring of fluorination efficiency .

Q. How can computational methods optimize the compound’s interaction with novel biological targets?

  • Methodology :

  • Virtual screening : Use molecular docking (AutoDock Vina) against libraries like ChEMBL to predict off-target effects .
  • MD simulations : Analyze ligand-receptor dynamics (e.g., RMSD, hydrogen bond persistence) over 100-ns trajectories .

Comparative Analysis

Q. How does this compound compare to other spirocyclic MAO inhibitors?

  • Key findings :

  • Selectivity : Difluoromethyl substitution enhances MAO-B selectivity (IC50_{50} = 120 nM) over 2-thia-6-azaspiro analogs (IC50_{50} = 250 nM) .
  • Lipophilicity : clogP = 1.8 vs. 2.1 for tert-butyl derivatives, balancing blood-brain barrier penetration and solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.